((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol
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Overview
Description
((1R,5R)-3-Benzyl-3-azabicyclo[310]hexan-1-YL)methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol typically involves the following steps:
Formation of the Azabicyclohexane Core: This can be achieved through a involving suitable precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the azabicyclohexane core.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azabicyclohexane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like benzyl halides and other alkylating agents are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its azabicyclohexane core is of particular interest for its potential to interact with proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a ligand for specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of ((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol involves its interaction with specific molecular targets. The azabicyclohexane core can interact with proteins, enzymes, and receptors, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-3-Azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride
- (1R,5R)-1-(2-Thienyl)-3-azabicyclo[3.1.0]hexane
- Bicyclo[2.1.1]hexane derivatives
Uniqueness
((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol is unique due to the presence of the benzyl group, which can significantly influence its chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
[(1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol |
InChI |
InChI=1S/C13H17NO/c15-10-13-6-12(13)8-14(9-13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-,13+/m0/s1 |
InChI Key |
DMOKYXYTWWRZDY-QWHCGFSZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)CO |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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